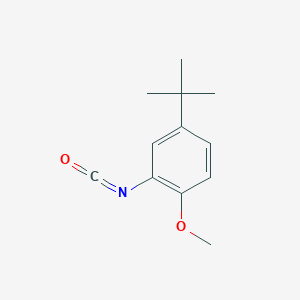

5-tert-Butyl-2-methoxyphenyl isocyanate

Description

Contextual Overview of Aryl Isocyanates in Synthetic Organic Chemistry

Aryl isocyanates, organic compounds featuring the isocyanate group (-N=C=O) attached to an aromatic ring, are highly versatile and reactive intermediates. Their electrophilic carbon atom is susceptible to nucleophilic attack, making them valuable precursors for a wide range of chemical transformations. The reactivity of the isocyanate group allows for the facile synthesis of ureas, carbamates, and other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The electronic nature of the aromatic ring and the substituents it bears can significantly modulate the reactivity of the isocyanate moiety, a principle that synthetic chemists strategically employ to achieve desired chemical outcomes.

Significance of Sterically Hindered and Electronically Modulated Isocyanates: Focus on 5-tert-Butyl-2-methoxyphenyl Isocyanate

The strategic placement of bulky substituents and electronically influential groups on the phenyl ring of an isocyanate can impart unique reactivity profiles. This compound is a prime example of such a tailored reagent. The presence of a bulky tert-butyl group at the 5-position introduces significant steric hindrance around the isocyanate functionality. This steric bulk can control the regioselectivity of reactions and, in some cases, stabilize the isocyanate against unwanted polymerization or side reactions.

Furthermore, the methoxy (B1213986) group at the 2-position exerts a notable electronic effect. As an electron-donating group, it can influence the electron density of the aromatic ring and the isocyanate group, thereby modulating its reactivity. The interplay between the steric hindrance of the tert-butyl group and the electronic influence of the ortho-methoxy group makes this compound a valuable tool for fine-tuning chemical reactions and accessing complex molecular architectures that might be challenging to synthesize with simpler isocyanates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 284462-77-7 uni.lu |

| Molecular Formula | C12H15NO2 uni.lu |

| Molecular Weight | 205.25 g/mol uni.lu |

| Boiling Point | 258-259 °C chemicalbook.com |

| Density | 1.037 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.5240 chemicalbook.com |

Research Gaps and Opportunities in the Chemistry of this compound

Despite its intriguing structural features, a comprehensive exploration of the chemistry of this compound remains a largely untapped area of research. While the synthesis of its precursor, 5-tert-butyl-2-methoxyaniline, is documented, detailed studies on the synthesis and reactivity of the isocyanate itself are not widely available in peer-reviewed literature.

The unique combination of steric and electronic properties suggests several promising avenues for future investigation. A systematic study of its reactivity with a diverse range of nucleophiles could reveal novel reaction pathways and lead to the synthesis of new classes of compounds. Its potential as a monomer in polymer chemistry, particularly for the creation of specialty polymers with tailored thermal and mechanical properties, is another area ripe for exploration. Furthermore, its application in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries presents a significant opportunity for future research and development. The lack of extensive research on this compound signifies a clear gap in the current body of chemical knowledge, inviting chemists to explore its synthetic utility and uncover its full potential.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-isocyanato-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)9-5-6-11(15-4)10(7-9)13-8-14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSNUSBTYTUZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405569 | |

| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284462-77-7 | |

| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Tert Butyl 2 Methoxyphenyl Isocyanate

Classical Phosgenation Routes and Their Refinements

The reaction of anilines with phosgene (B1210022) or its safer equivalents remains a widely practiced method for isocyanate production due to its efficiency and high yields.

The most direct and traditional synthesis of 5-tert-Butyl-2-methoxyphenyl isocyanate involves the reaction of the corresponding aniline (B41778), 5-tert-Butyl-2-methoxyaniline, with phosgene (COCl₂). This reaction proceeds through an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride to furnish the isocyanate.

Due to the extreme toxicity of phosgene gas, safer solid or liquid alternatives have been developed. beilstein-journals.orgTriphosgene , or bis(trichloromethyl) carbonate, is a stable crystalline solid that serves as a convenient substitute for phosgene. nih.gov It reacts with anilines in the presence of a base, such as triethylamine (B128534) or pyridine, to generate the corresponding isocyanates in good yields. nih.govrsc.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343). rsc.orgorgsyn.org A general procedure involves the dropwise addition of a solution of the aniline to a solution of triphosgene, followed by the addition of a base. rsc.org

Table 1: Comparison of Phosgene and Triphosgene in Isocyanate Synthesis

| Feature | Phosgene | Triphosgene |

| Physical State | Highly toxic gas | Crystalline solid nih.gov |

| Handling | Requires specialized equipment and stringent safety protocols | Easier and safer to handle, transport, and store researchgate.net |

| Stoichiometry | 1 equivalent per amine group | 1/3 equivalent per amine group (releases 3 eq. of phosgene) |

| Reaction Conditions | Often requires elevated temperatures | Can often be performed at lower temperatures, including -78°C nih.gov |

| Byproducts | HCl | HCl |

Another phosgene equivalent is 1,1'-Carbonyldiimidazole (CDI) . While CDI is commonly used to synthesize ureas and carbamates, it can also be employed to generate isocyanates. morressier.com The reaction of an aniline with CDI forms a carbamoylimidazole intermediate. acs.org In some cases, this intermediate can dissociate to yield the isocyanate and imidazole, especially when primary alkyl amines are used. researchgate.net However, for the synthesis of aryl isocyanates, this method is less direct and can lead to the formation of symmetrical ureas as side products. researchgate.net The use of CDI for isocyanate synthesis is part of a broader effort to develop milder and more selective synthetic methods. scholaris.ca

To improve the efficiency and selectivity of phosgenation reactions, various catalysts have been investigated. While specific catalytic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles of catalytic phosgenation of substituted anilines can be applied.

Catalysts in these processes primarily function to facilitate the formation of the intermediate carbamoyl chloride and/or its subsequent decomposition to the isocyanate. Lewis acids are known to catalyze the reaction. Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for a range of organic transformations and could potentially be applied to enhance isocyanate synthesis. The synthesis of substituted anilines, the precursors to isocyanates, can be achieved through various catalytic methods, including palladium-catalyzed reactions. researchgate.netbohrium.com

Non-Phosgene Synthetic Strategies

Growing concerns over the environmental and safety risks associated with phosgene have spurred the development of alternative, "phosgene-free" synthetic routes to isocyanates.

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates. wikipedia.orgnih.gov The process involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The required acyl azide can be prepared from the corresponding carboxylic acid, in this case, 5-tert-Butyl-2-methoxybenzoic acid.

The general steps of the Curtius rearrangement are:

Conversion of the carboxylic acid to an activated form, such as an acyl chloride or mixed anhydride.

Reaction with an azide source, typically sodium azide, to form the acyl azide.

Thermal or photochemical rearrangement of the acyl azide to the isocyanate. wikipedia.org

The isocyanate produced via the Curtius rearrangement can be isolated or used in situ to react with nucleophiles like alcohols or amines to form carbamates or ureas, respectively. wikipedia.orgmasterorganicchemistry.com This method is valued for its mild reaction conditions and the avoidance of highly toxic reagents. nih.govnih.gov

Table 2: Key Steps in the Curtius Rearrangement for Isocyanate Synthesis

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1. Acid Activation | Carboxylic Acid, Activating Agent (e.g., SOCl₂, (COCl)₂) | Acyl Chloride | -COOH to -COCl |

| 2. Azide Formation | Acyl Chloride, Sodium Azide (NaN₃) | Acyl Azide | -COCl to -CON₃ |

| 3. Rearrangement | Acyl Azide (with heat or light) | Isocyanate | -CON₃ to -NCO + N₂ |

The reductive carbonylation of nitroarenes presents a phosgene-free pathway to isocyanates. This method involves the reaction of a nitro-substituted aromatic compound, such as 1-tert-Butyl-4-methoxy-2-nitrobenzene, with carbon monoxide in the presence of a catalyst. The process combines the reduction of the nitro group and the introduction of the carbonyl group in a single step.

Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are typically employed for this transformation. The reaction is often carried out under high pressure and temperature. While this method is a significant area of research for the large-scale, environmentally benign production of common isocyanates like toluene diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), its application to more specialized isocyanates like this compound would depend on the availability of the corresponding nitroaromatic precursor and the optimization of reaction conditions.

The thermal decomposition of ureas can be utilized as a route to generate isocyanates. mdpi.com In this approach, a substituted urea (B33335), which can be synthesized from the corresponding amine, is heated to induce decomposition into an isocyanate and an amine. For the synthesis of this compound, the precursor would be a symmetrically or asymmetrically substituted urea derived from 5-tert-Butyl-2-methoxyaniline.

High temperatures, often exceeding 350°C, are generally required to achieve high yields and selectivity. mdpi.com The process can be susceptible to side reactions, such as the formation of biurets and other oligomeric species. mdpi.com However, studies on model compounds like 1,3-diphenyl urea have shown that high selectivity towards the desired isocyanate and aniline can be achieved under optimized conditions, such as continuous operation in a diluted gas phase. mdpi.com Catalysts, including various metal-based systems, can be employed to lower the decomposition temperature and improve the efficiency of the process. sae.orgresearchgate.net

Green Chemistry Approaches to Isocyanate Synthesis Relevant to Substituted Aryl Isocyanates

In recent years, the principles of green chemistry have increasingly influenced the synthesis of isocyanates, aiming to mitigate the environmental and safety concerns associated with traditional methods, particularly the use of highly toxic phosgene. digitellinc.comacs.org Research has focused on developing catalytic systems and alternative reagents that offer safer and more sustainable pathways to aryl isocyanates.

Sustainable Catalysis in Synthesis (e.g., Transition Metal-Mediated Routes)

Transition metal catalysis offers a promising avenue for the green synthesis of aryl isocyanates, often enabling reactions under milder conditions and with higher selectivity. These methods typically avoid the direct use of phosgene. acs.org

One of the most explored green alternatives is the catalytic carbonylation of nitroaromatics. digitellinc.combeilstein-journals.org This process directly converts a nitro group to an isocyanate group using carbon monoxide as the carbonyl source, facilitated by a transition metal catalyst. For the synthesis of this compound, the starting material would be 1-tert-butyl-4-methoxy-2-nitrobenzene. This reaction is often catalyzed by complexes of noble metals like palladium or rhodium, although research into more abundant and less expensive metals like cobalt is ongoing. nih.gov

Another significant transition metal-mediated approach involves the decomposition of N-aryl carbamates, which can be synthesized without phosgene. acs.orgresearchgate.net For instance, N-(5-tert-butyl-2-methoxyphenyl) carbamate (B1207046) can be prepared and subsequently thermally decomposed in the presence of a catalyst to yield the target isocyanate and an alcohol. Metal oxides and other catalysts can facilitate this decomposition under more controlled conditions. researchgate.net

Recent developments have also highlighted the use of cobalt(III) catalysts for C-H bond amidation with isocyanates, showcasing the versatility of transition metals in isocyanate chemistry. nih.gov While this specific reaction synthesizes amides from isocyanates, it underscores the potential of earth-abundant metals in mediating reactions involving the isocyanate functional group. nih.gov The table below summarizes various transition metal-catalyzed approaches applicable to the synthesis of substituted aryl isocyanates.

Interactive Data Table: Transition Metal-Mediated Synthesis Approaches for Aryl Isocyanates

| Catalytic Approach | Catalyst Example | Precursor Type | Key Advantages | Ref |

|---|---|---|---|---|

| Reductive Carbonylation | Palladium/Vanadium Complexes | Nitroarene | Direct conversion, avoids phosgene | digitellinc.com |

| Carbamate Decomposition | Zinc Oxide, Montmorillonite K-10 | N-Aryl Carbamate | Phosgene-free precursor, reusable catalyst | acs.orgresearchgate.net |

| C-H Bond Amidation | Cationic Cobalt(III) Complex | Arene + Isocyanate | High functional group tolerance | nih.gov |

| Staudinger-Aza-Wittig | Polymer-bound Diphenylphosphine | Azide + CO₂ | Uses CO₂ as a C1 source, mild conditions | beilstein-journals.orgnih.gov |

Solvent-Free or Solvent-Reduced Methodologies

A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. rsc.orgmdpi.com

Solvent-free synthesis of isocyanates can be achieved through various methods. For example, the thermal decomposition of carbamates can be performed under solvent-free conditions, often with the aid of a catalyst. acs.org Research has demonstrated the successful synthesis of phenyl isocyanate from methyl phenyl carbamate catalyzed by zinc oxide without any solvent. acs.org This approach could theoretically be applied to the synthesis of this compound from its corresponding carbamate precursor.

Microwave-assisted organic synthesis is another powerful technique that can significantly reduce solvent usage and reaction times. beilstein-journals.orgnih.gov A one-pot, two-step synthesis of N,N'-disubstituted ureas from alkyl halides and amines has been developed using a microwave-assisted Staudinger-aza-Wittig reaction. beilstein-journals.orgnih.gov This reaction proceeds through an isocyanate intermediate formed by the reaction of an iminophosphorane with carbon dioxide, a non-toxic and abundant C1 source. beilstein-journals.orgnih.gov The use of microwave irradiation often accelerates the reaction, leading to high yields in a shorter time frame compared to conventional heating. beilstein-journals.orgnih.gov

The development of solvent-free methods for the synthesis of isocyanide, a related functional group, also provides insights into potential green routes for isocyanates. A highly efficient, solvent-free protocol for isocyanide synthesis from N-substituted formamides using phosphorus oxychloride and triethylamine has been reported, achieving high purity and quantitative yields in minutes. mdpi.com While this produces isocyanides, the principles of minimizing solvent use are directly applicable to isocyanate synthesis.

Interactive Data Table: Comparison of Solvent-Reduced Methodologies

| Methodology | Reagents/Conditions | Key Advantages | Potential for this compound | Ref |

|---|---|---|---|---|

| Solvent-Free Carbamate Decomposition | N-Aryl Carbamate, ZnO catalyst, Heat | Eliminates solvent waste, simplified purification | Highly applicable, requires synthesis of the carbamate precursor | acs.org |

| Microwave-Assisted Staudinger-Aza-Wittig | Aryl Azide, CO₂, Polymer-bound phosphine, Microwave | Rapid, uses CO₂, reduced solvent volume | Feasible, requires synthesis of the corresponding aryl azide | beilstein-journals.orgnih.gov |

| Solvent-Free Isocyanide Synthesis (by analogy) | N-Aryl Formamide, POCl₃, Triethylamine | No solvent, fast reaction, high purity | Illustrates potential for solvent-free routes, different product | mdpi.com |

Reactivity and Reaction Mechanisms of 5 Tert Butyl 2 Methoxyphenyl Isocyanate

Nucleophilic Addition Reactions

The primary reaction pathway for isocyanates is nucleophilic addition to the carbon-nitrogen double bond. This reactivity is attributed to the electron deficiency on the carbon atom of the isocyanate group. researchgate.net A nucleophilic center containing an active hydrogen atom attacks the electrophilic carbon, and the active hydrogen is added to the nitrogen atom. poliuretanos.net

Reactions with Alcohols and Phenols: Formation of Carbamates

Isocyanates react with alcohols and phenols to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry. researchgate.netresearchgate.net The reaction mechanism is first-order in both isocyanate and alcohol concentrations. researchgate.net Electron-withdrawing substituents on the isocyanate accelerate the reaction rate. researchgate.net The reaction between an isocyanate and a hydroxyl group yields the characteristic urethane (B1682113) group. researchgate.net

In a general representation, the reaction of 5-tert-butyl-2-methoxyphenyl isocyanate with an alcohol (R-OH) proceeds as follows:

Reactants: this compound, Alcohol/Phenol

Product: Carbamate (B1207046)

General Equation: Ar-N=C=O + R-OH → Ar-NH-C(=O)-OR

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (e.g., Ethanol) | Ethyl N-(5-tert-butyl-2-methoxyphenyl)carbamate |

| This compound | Phenol | Phenyl N-(5-tert-butyl-2-methoxyphenyl)carbamate |

Reactions with Amines: Formation of Ureas

The reaction of isocyanates with primary or secondary amines is a rapid and efficient method for the synthesis of substituted ureas. asianpubs.orgscispace.comrsc.org This reaction is generally faster than the reaction with alcohols. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urea (B33335) linkage.

The synthesis of N-substituted ureas can be achieved by the nucleophilic addition of amines to isocyanates. rsc.org For instance, the reaction of tert-butyl isocyanate with various primary and secondary amines in toluene (B28343) at elevated temperatures affords the corresponding ureas in good yields. scispace.com The formation of the urea bond can occur rapidly, often within minutes, in solvents like dichloromethane (B109758) (DCM). researchgate.net

Reactants: this compound, Amine

Product: Urea

General Equation: Ar-N=C=O + R-NH2 → Ar-NH-C(=O)-NH-R

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (e.g., Aniline) | N-(5-tert-Butyl-2-methoxyphenyl)-N'-phenylurea |

| This compound | Secondary Amine (e.g., Diethylamine) | N-(5-tert-Butyl-2-methoxyphenyl)-N',N'-diethylurea |

Reactions with Water: Formation of Carbamates and Subsequent Decomposition to Amines

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. google.com The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. This reaction is often utilized in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. researchgate.net

The reaction proceeds in two main steps:

Formation of Carbamic Acid: Ar-N=C=O + H2O → [Ar-NH-C(=O)-OH]

Decomposition: [Ar-NH-C(=O)-OH] → Ar-NH2 + CO2

The resulting amine, (5-tert-butyl-2-methoxyphenyl)methanamine, can then react with another molecule of this compound to form N,N'-bis(5-tert-butyl-2-methoxyphenyl)urea.

| Reactant | Intermediate | Final Products |

| This compound and Water | 5-tert-Butyl-2-methoxyphenylcarbamic acid | 5-tert-Butyl-2-methoxyaniline and Carbon Dioxide |

Reactions with Thiols: Formation of Thiocarbamates

The reaction of isocyanates with thiols (mercaptans) yields thiocarbamates. researchgate.net This reaction is analogous to the reaction with alcohols, but it is generally slower. The synthesis of thiocarbamates from thiols and isocyanates can be performed under catalyst- and solvent-free conditions. researchgate.net

Reactants: this compound, Thiol

Product: Thiocarbamate

General Equation: Ar-N=C=O + R-SH → Ar-NH-C(=O)-SR

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiol (e.g., Ethanethiol) | S-Ethyl N-(5-tert-butyl-2-methoxyphenyl)thiocarbamate |

Cycloaddition Chemistry

Isocyanates can participate in various cycloaddition reactions, where the C=N double bond of the isocyanate group acts as one of the components.

[2+2] Cycloadditions (e.g., Imino-β-lactam formation, relevant to other isocyanates)

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

| [2+2] Cycloaddition | Isocyanate (e.g., tert-Butyl isocyanate) | Alkene | Imino-β-lactam |

[4+2] Cycloadditions and Other Multi-component Reactions (e.g., Ugi, Passerini reactions with related isocyanides)

The isocyanate functional group is a versatile building block in organic synthesis, capable of participating in various cycloaddition and multicomponent reactions (MCRs). While the classic Diels-Alder, or [4+2] cycloaddition, typically involves the reaction of a conjugated diene with an alkene (the dienophile), isocyanates can also act as dienophiles, particularly when activated by electron-withdrawing groups. In these reactions, the C=N double bond of the isocyanate reacts with the diene to form a six-membered heterocyclic ring.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com While the renowned Ugi and Passerini reactions are canonical examples of isocyanide-based MCRs, the isocyanate moiety can also be employed in analogous synthetic strategies. frontiersin.orgresearchgate.net

Passerini Reaction: The first isocyanide-based MCR, discovered by Mario Passerini in 1921, involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.govresearchgate.net The mechanism is thought to proceed through the formation of a nitrilium intermediate. researchgate.net

Ugi Reaction: Discovered by Ivar Ugi, this four-component reaction typically uses a ketone or aldehyde, a primary amine, a carboxylic acid, and an isocyanide. frontiersin.orgnih.gov The reaction proceeds via the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. nih.gov This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. beilstein-journals.org

Although isocyanates are not direct substitutes for isocyanides in the classical Ugi and Passerini pathways, research has explored isocyanate-based MCRs that lead to diverse molecular scaffolds. rsc.org For instance, isocyanates can react with nitrile imines and isocyanides in a Ugi-type reaction, demonstrating the adaptability of the MCR concept. rsc.org The development of such reactions expands the chemical space accessible to chemists, allowing for the rapid construction of complex molecules from simple precursors. frontiersin.org

Table 1: Comparison of Isocyanide- and Isocyanate-Based Multicomponent Reactions

Polymerization Reactions in Research Contexts

The isocyanate group is a key monomer in polymer chemistry, utilized in both homopolymerization and copolymerization reactions to create a wide range of materials.

Isocyanates can undergo homopolymerization to form polyisocyanates, which are polymers with a repeating (-NR-CO-) backbone. This polymerization is typically an anionic chain-growth process. The reaction can be initiated by anionic initiators like sodium cyanide or by certain organometallic complexes. The polymerization of aryl isocyanates can lead to rigid, helical polymer chains.

A common side reaction in isocyanate polymerization is the formation of cyclic dimers (uretdiones) and trimers (isocyanurates). The extent of these side reactions can be controlled by the choice of catalyst and reaction conditions, such as temperature. google.com For instance, specific phosphinoboron compounds have been developed as catalysts to favor the formation of homopolymers containing a high content of uretdione groups, which can influence the final properties of the material, such as viscosity. google.com

Isocyanates can be copolymerized with a variety of other monomers to create polymers with tailored architectures and properties. A significant area of research is the copolymerization of aryl isocyanates with epoxides. nih.govacs.org This process, often an anionic copolymerization, can produce non-traditional polyurethanes through a chain-growth mechanism, offering advantages over traditional step-growth polycondensation, such as narrower molecular weight distributions. nih.govacs.org

Copolymerization with olefins, such as ethylene (B1197577), is another important route to functional polymers. While direct copolymerization can be challenging, specialized catalyst systems, including certain metallocene and other transition metal catalysts, have been developed to incorporate polar monomers into polyolefin chains. google.comnih.gov This allows for the synthesis of functionalized polyolefins with improved properties like adhesion and printability. nih.gov The development of catalysts that can effectively copolymerize ethylene with sterically hindered or functionalized monomers is an ongoing area of materials science. google.comijeast.com

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the isocyanate group in this compound is significantly modulated by the two substituents on the aromatic ring. These groups exert both steric and electronic effects that influence reaction rates and regioselectivity.

The methoxy (B1213986) group, positioned ortho to the isocyanate, exerts a powerful electronic influence through two opposing mechanisms:

Inductive Effect (σI): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This is an electron-withdrawing effect. viu.ca

Resonance Effect (σR): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This is a strong electron-donating effect, increasing electron density particularly at the ortho and para positions. viu.cavaia.com

Table 2: Summary of Substituent Effects in this compound

Mechanistic Insights into Catalyzed and Uncatalyzed Reactions of this compound

The reactivity of this compound is governed by the electrophilic character of the carbon atom in the isocyanate group (-N=C=O). This reactivity is modulated by the electronic and steric effects of the tert-butyl and methoxy substituents on the phenyl ring. The bulky tert-butyl group exerts a significant steric hindrance, while the methoxy group primarily influences the electronic properties of the ring through its electron-donating mesomeric effect.

Uncatalyzed Reactions:

In the absence of a catalyst, this compound readily reacts with nucleophiles such as alcohols, amines, and water. The general mechanism for these reactions involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.

The reaction with alcohols to form urethans is a well-studied process for various isocyanates. The reaction is generally accepted to be first-order with respect to both the isocyanate and the alcohol. researchgate.net Theoretical studies suggest a multimolecular mechanism where at least two or three alcohol molecules may be involved in the transition state, facilitating the proton transfer. kuleuven.be The reaction proceeds through a concerted mechanism where the nucleophilic attack of the alcohol on the isocyanate carbon and the transfer of the hydroxyl proton to the nitrogen atom occur simultaneously.

The presence of the electron-donating methoxy group at the ortho position is expected to decrease the electrophilicity of the isocyanate carbon, thus slowing down the reaction rate compared to unsubstituted phenyl isocyanate. Conversely, the tert-butyl group at the meta position to the isocyanate has a minor electronic effect but its steric bulk can hinder the approach of the nucleophile.

The reaction with primary and secondary amines is typically faster than with alcohols, leading to the formation of ureas. This is attributed to the higher nucleophilicity of amines compared to alcohols. The reaction mechanism is analogous to that with alcohols.

Catalyzed Reactions:

The reactions of this compound can be significantly accelerated by the use of catalysts. Both Lewis acids and bases are effective in promoting the reaction with nucleophiles.

Base Catalysis: Basic catalysts, such as tertiary amines or metal carboxylates, function by activating the nucleophile (e.g., alcohol). The base abstracts a proton from the alcohol, increasing its nucleophilicity and facilitating the attack on the isocyanate. The base-catalyzed reaction of isocyanates with alcohols should be performed in inert solvents, as such reactions can be explosive without a solvent. nih.gov

Acid Catalysis: Lewis acid catalysts, such as organotin compounds, activate the isocyanate group. The Lewis acid coordinates to the oxygen or nitrogen atom of the isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. For instance, the reaction of isocyanates with alcohols catalyzed by ferric acetylacetonate (B107027) is believed to proceed through a polar intermediate. nasa.gov

Cyclotrimerization: In the presence of specific catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. A wide range of catalysts, including Lewis bases and metal-containing compounds, can promote this reaction. researchgate.net The mechanism of cyclotrimerization catalyzed by Lewis bases is generally proposed to proceed through an anionic pathway. researchgate.net

Interactive Data Tables

Below are tables summarizing the expected reactivity and mechanistic aspects of this compound based on established principles of isocyanate chemistry.

Table 1: Summary of Uncatalyzed Reactions

| Reactant | Product | General Mechanism | Expected Relative Rate |

| Alcohol (R-OH) | Urethane | Nucleophilic addition | Moderate |

| Amine (R-NH2) | Urea | Nucleophilic addition | Fast |

| Water (H2O) | Unstable carbamic acid, then amine and CO2 | Nucleophilic addition | Slow |

Table 2: Overview of Catalyzed Reactions

| Catalyst Type | General Mechanism of Action | Example Catalyst | Effect on Reaction Rate |

| Base | Activates the nucleophile (e.g., alcohol) | Tertiary Amines | Significant acceleration |

| Lewis Acid | Activates the isocyanate group | Organotin compounds | Significant acceleration |

| Cyclotrimerization Catalyst | Promotes formation of isocyanurate rings | Potassium Acetate | Induces polymerization |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis

In the field of organic synthesis, 5-tert-Butyl-2-methoxyphenyl isocyanate serves as a versatile building block for constructing intricate molecular architectures, particularly those containing nitrogen. Its utility spans the creation of heterocyclic systems, advanced intermediates for biologically active probes, and potentially, novel chiral ligands.

Isocyanates are valuable components in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. rsc.org These reactions are instrumental in generating libraries of heterocyclic compounds for drug discovery and materials science. The reactivity of the isocyanate group enables its participation in various cyclization strategies to form nitrogen-containing heterocycles.

For instance, isocyanates can be employed in Ugi-type reactions as alternatives to other components to expand the chemical space and access a wider range of products, such as cyclic semicarbazides. rsc.org Furthermore, isocyanate-based MCRs provide straightforward, catalyst-free routes to moderately complex molecules with excellent functional group tolerance and high yields. rsc.org The synthesis of quinazolinones, a prominent class of N-containing heterocycles with diverse biological activities, can be achieved through various synthetic routes, including MCRs where an isocyanate component could be utilized to build the core structure. nih.gov The use of this compound in such syntheses would yield quinazolinone derivatives with a specific substitution pattern, allowing for the systematic investigation of structure-activity relationships.

Table 1: General Synthesis of N-Heterocycles via Isocyanate-Based Multicomponent Reactions

| Heterocycle Class | General Reaction Scheme | Role of Isocyanate | Potential Advantage of this compound |

|---|---|---|---|

| Substituted Ureas | R¹-NH₂ + R²-NCO → R¹-NH-CO-NH-R² | Electrophilic component reacting with an amine. | Introduces a bulky, lipophilic tert-butyl group and an electron-donating methoxy (B1213986) group, influencing solubility and binding interactions. |

| Quinazolinones | (multi-step or MCR) | Key building block providing a nitrogen and carbonyl group for the heterocyclic core. | The substituents can modulate the electronic properties and steric hindrance of the final molecule, impacting its biological activity. |

| Other N-Heterocycles | (e.g., Imidazole functionalization) | Reactant in catalyst-free 3-MCRs for C2-functionalization of imidazoles. rsc.org | Allows for the creation of derivatives with tailored physical and chemical properties for specific research applications. |

This table presents generalized schemes. Specific reaction conditions and outcomes may vary.

Chemical probes are essential small molecules used to study complex biological systems and validate drug targets. nih.govyoutube.com Diaryl ureas represent a significant class of compounds developed as protein kinase inhibitors, which are crucial targets in cancer therapy. asianpubs.orgresearchgate.net The urea (B33335) moiety is particularly effective as it can form stable hydrogen bonds with amino acid residues in the kinase catalytic cleft, enhancing ligand-receptor interactions. rsc.orgresearchgate.net

The synthesis of these diaryl ureas is straightforward, typically involving the reaction of an aryl isocyanate with an aryl amine. asianpubs.org this compound is an ideal building block for this purpose, serving as the precursor for one of the aryl rings in the final urea structure. By reacting it with various aryl amines, a library of potential kinase inhibitors can be generated. The tert-butyl and methoxy substituents on the phenyl ring play a critical role in defining the structure-activity relationship (SAR). The bulky tert-butyl group can provide steric hindrance that may enhance selectivity for a specific kinase, while the methoxy group can influence electronic properties and solubility. ucl.ac.uk The development of such inhibitors, like the multi-kinase inhibitor Sorafenib, often relies on the systematic modification of the aryl urea structure to optimize potency and selectivity. asianpubs.orgresearchgate.net

Table 2: Structural Features of a Urea-Based Kinase Inhibitor Probe Derived from this compound

| Component | Structure | Function |

|---|---|---|

| Isocyanate-Derived Moiety | 5-tert-Butyl-2-methoxyphenyl | Provides steric bulk (tert-butyl) and electronic modification (methoxy), influencing target binding and selectivity. ucl.ac.uk |

| Urea Linkage | -NH-CO-NH- | Acts as a critical hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase hinge region. researchgate.net |

| Second Aryl Moiety | (Variable Amine-Derived Group) | Can be modified to optimize interactions with other parts of the kinase active site, improving potency and pharmacokinetic properties. asianpubs.org |

Asymmetric catalysis, which relies on the use of chiral ligands, is a powerful tool for synthesizing enantiopure molecules, a critical need in the pharmaceutical industry. nih.govnih.gov Chiral ligands, often containing nitrogen or oxygen atoms, coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netthieme-connect.com

Substituted isocyanates like this compound represent potential precursors for novel chiral auxiliaries and ligands. By reacting the isocyanate with a known chiral amine or alcohol, a chiral urea or carbamate (B1207046) is formed, respectively. The resulting molecule combines the existing chirality of the starting material with the specific steric and electronic features of the isocyanate-derived moiety. The bulky tert-butyl group can create a well-defined steric pocket around a metal center, while the methoxy group can influence the electronic nature of the ligand. These features are crucial for inducing high levels of enantioselectivity in catalytic reactions such as asymmetric alkylations, cycloadditions, or hydrogenations. nih.govresearchgate.net The development of new ligand families is an ongoing area of research, and the modular nature of this approach—combining various chiral backbones with functionalized isocyanates—offers a promising strategy for discovering ligands with enhanced performance. nih.gov

Role in Polymer and Material Science Research

The reactivity of the isocyanate group is the cornerstone of polyurethane chemistry. rsc.org Polyurethanes are a versatile class of polymers found in countless applications, from foams and elastomers to coatings and adhesives. nih.govepa.gov The properties of a polyurethane are highly dependent on the chemical structure of its constituent monomers, namely the isocyanate and the polyol. nih.gov

Polyurethanes are synthesized through the polyaddition reaction between a di- or poly-isocyanate and a polyol (a molecule with multiple hydroxyl groups). rsc.orgnih.gov The structure of the isocyanate component significantly influences the final properties of the polymer, such as its rigidity, thermal stability, and solvent resistance. researchgate.net

The use of this compound as a monofunctional isocyanate in research allows for the controlled synthesis of polyurethane precursors or for end-capping polymer chains. In a research context, it can be used to systematically study how specific side-chain functionalities affect polymer properties. When incorporated into a di-functional isocyanate structure, the bulky tert-butyl group would disrupt polymer chain packing, likely leading to a lower glass transition temperature (Tg) and increased solubility compared to polyurethanes made from planar aromatic isocyanates. The methoxy group could enhance adhesion and alter the polymer's surface energy. This ability to fine-tune polymer architecture is crucial for developing materials with specialized properties for advanced applications, such as biocompatible polyurethanes for medical devices or polymers with specific thermal or mechanical responses. researchgate.netnih.gov

Table 3: Predicted Influence of 5-tert-Butyl-2-methoxyphenyl Moiety on Polyurethane Properties

| Property | Standard Aromatic Isocyanate (e.g., MDI) | Isocyanate with 5-tert-Butyl-2-methoxy-phenyl group | Rationale |

|---|---|---|---|

| Chain Packing | High (due to planar structure) | Low | The bulky tert-butyl group introduces significant steric hindrance, preventing efficient chain packing. ucl.ac.uk |

| Rigidity | High | Lower | Disrupted chain packing leads to increased free volume and greater chain mobility. |

| Glass Transition (Tg) | High | Lower | Increased chain mobility results in a lower temperature required for the transition from a glassy to a rubbery state. |

| Solubility | Lower in organic solvents | Higher in organic solvents | Less efficient packing allows solvent molecules to penetrate and solvate the polymer chains more easily. |

These are predicted trends based on fundamental polymer science principles.

Polyurethane coatings and adhesives are widely used due to their excellent durability, chemical resistance, and adhesion to various substrates. epa.govresearchgate.net These properties arise from the cross-linked network formed during the curing process, which involves the reaction of isocyanate groups with polyols and other reactive components. researchgate.net

In a research setting, this compound can be used to formulate specialized coatings or adhesives with tailored surface properties. For example, incorporating this molecule into a coating formulation could increase its hydrophobicity due to the nonpolar tert-butyl group. This would be useful for creating water-repellent surfaces for research applications. The methoxy group could be used to fine-tune adhesion to specific substrates. By creating a range of polymers with varying amounts of this functionalized isocyanate, researchers can systematically study structure-property relationships, such as how surface energy, chemical resistance, or adhesive strength is affected by the specific chemical functionalities introduced. This research is vital for designing next-generation materials for targeted applications in electronics, biomedical devices, and protective coatings. nih.govrsc.org

Catalytic Applications and Ligand Design

The unique electronic and steric properties of this compound make it an interesting candidate for applications in catalysis, both as a substrate in organocatalytic reactions and as a potential starting material for synthesizing complex ligands for transition metals.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of modern green chemistry. Isocyanates are common substrates in organocatalyzed reactions, particularly in the formation of urethanes, the fundamental linkage in polyurethanes. acs.org The reaction between an isocyanate and an alcohol can be significantly accelerated by various organocatalysts, including tertiary amines and N-heterocyclic carbenes (NHCs). acs.org For instance, the cyclotrimerization of 4-methoxyphenyl (B3050149) isocyanate has been reported using CO2-protected NHCs as catalysts. sigmaaldrich.com

Furthermore, organic acids such as methanesulfonic acid (MSA) and trifluoromethanesulfonic acid (TFMSA) have been studied as effective catalysts for the reaction between phenyl isocyanate and alcohols, demonstrating that acid catalysis is a viable pathway for urethane (B1682113) synthesis. nih.gov As a substituted aryl isocyanate, this compound would be expected to serve as a reactive substrate in these organocatalytic systems. Its reactivity would be modulated by its specific substituents: the electron-donating methoxy group would activate the aromatic ring but could decrease the electrophilicity of the isocyanate carbon, while the sterically demanding tert-butyl group could influence the binding and orientation within the catalyst's active site. Related compounds like 2-methoxyphenyl isocyanate have been used as chemoselective reagents for the protection of amino groups, highlighting the tailored reactivity that substituted isocyanates can offer. researchgate.net

In the field of transition metal catalysis, ligand design is crucial for controlling the activity, selectivity, and stability of the metal center. nih.gov While isocyanates (R-N=C=O) are not typically used directly as ligands due to their high electrophilicity, they are valuable precursors for synthesizing molecules that can act as ligands. Their reactive nature allows for straightforward conversion into ureas, carbamates, and other functionalities that can be incorporated into a larger, multidentate ligand structure.

It is important to distinguish isocyanates from isocyanides (R-N≡C), which are excellent ligands, particularly in palladium chemistry. Tert-butyl isocyanide, for example, is widely used in palladium-catalyzed insertion reactions to form various nitrogen-containing compounds. mdpi.comacs.orgacs.org

The compound this compound can serve as a starting point for creating novel ligands. A hypothetical, yet chemically sound, approach would involve reacting the isocyanate with a bifunctional nucleophile. For example, reaction with an aminophosphine (B1255530) could yield a urea-phosphine compound. This new molecule would possess a hard nitrogen donor (from the urea) and a soft phosphorus donor, creating a bidentate ligand with tunable electronic and steric properties derived from the original isocyanate structure. Such ligands are valuable in palladium-catalyzed cross-coupling reactions, where the ligand framework dictates the efficiency of key steps like oxidative addition and reductive elimination. nih.gov The presence of the bulky tert-butyl group and the methoxy group on the aromatic backbone of the resulting ligand could offer fine control over the catalyst's steric environment and electronic properties, potentially leading to enhanced performance in challenging C-H activation or cross-coupling reactions. researchgate.net

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation in Research

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable for real-time analysis of chemical transformations and for deducing the intricate structures of reaction products.

In situ vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers powerful tools for monitoring the kinetics of reactions involving isocyanates. researchgate.netazom.commdpi.com By tracking the concentration of reactants and products in real-time without disturbing the reaction system, these techniques provide invaluable data for understanding reaction mechanisms and optimizing process parameters. mdpi.commt.com

The primary analytical focus for isocyanate reactions is the strong and sharp absorption band of the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears in the infrared spectrum between 2250 and 2285 cm⁻¹. remspec.com The disappearance of this peak is a direct measure of the isocyanate consumption and can be used to determine the extent of the reaction and calculate kinetic parameters such as reaction rates and activation energies. researchgate.netremspec.com Fiber-optic probes coupled with FTIR spectrometers (ATR-FTIR) are particularly well-suited for in-situ monitoring of homogeneous and heterogeneous reactions, even in highly absorbing or scattering media. researchgate.netmt.comremspec.com

Raman spectroscopy serves as a complementary technique to IR spectroscopy for monitoring urethane (B1682113) formation kinetics. acs.orgresearchgate.net While the isocyanate band can be weak in Raman spectra, other bands corresponding to the formation of urethane linkages can be monitored. acs.orgresearchgate.net The combination of both techniques can provide a more complete picture of the reaction progress. acs.org For instance, in the reaction of phenylisocyanate with various alcohols, both FTIR and Raman spectroscopy were used to effectively track the reaction kinetics and determine activation energies. acs.orgresearchgate.net

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Application |

|---|---|---|---|

| Isocyanate (-N=C=O) | FTIR | 2250 - 2285 | Monitoring reactant consumption, kinetic studies remspec.com |

| Urethane (Amide I) | FTIR | ~1730 - 1743 | Monitoring product formation researchgate.net |

| Urethane (Amide II) | FTIR | ~1524 | Monitoring product formation researchgate.net |

| Isocyanate | Raman | ~1448 | Monitoring reactant consumption acs.org |

| Urethane | Raman | ~1250 and ~850 | Monitoring product formation acs.org |

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation, advanced techniques like two-dimensional (2D) NMR and solid-state NMR are essential for unambiguously assigning the structures of complex molecules and materials derived from "5-tert-Butyl-2-methoxyphenyl isocyanate."

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons, which is crucial for the structural confirmation of the title compound and its derivatives. In the context of isocyanate chemistry, 2D NMR is particularly useful for distinguishing between different types of reaction products, such as urethanes, ureas, biurets, and allophanates, whose signals may overlap in 1D spectra. polymersynergies.netresearchgate.netresearchgate.net For example, solid-state 2D heteronuclear ¹³C-¹H correlation (HETCOR) NMR has been successfully used to differentiate between urea (B33335) and urethane structures in polymeric diphenylmethane (B89790) diisocyanate (PMDI) reaction products. polymersynergies.net

| NMR Technique | Nuclei Observed | Information Obtained | Relevance to this compound |

|---|---|---|---|

| 2D HETCOR NMR | ¹H, ¹³C, ¹⁵N | Correlation between directly bonded or spatially close nuclei, resolving signal overlap. polymersynergies.net | Precise structural assignment of reaction products and differentiation of isomeric structures. |

| Solid-State CP/MAS NMR | ¹³C, ¹⁵N | Characterization of solid-state structures, such as polymers and cross-linked materials. researchgate.netresearchgate.net | Elucidation of the structure of polymeric materials derived from the compound. |

High-resolution mass spectrometry (HRMS) is a powerful technique for the identification of reaction intermediates and the elucidation of reaction pathways due to its ability to provide highly accurate mass measurements, which allow for the determination of elemental compositions. nih.govsigmaaldrich.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with mass analyzers like time-of-flight (TOF) or Orbitrap are used to study complex reaction mixtures. nih.gov

In the context of "this compound" reactions, HRMS can be employed to detect and identify transient species formed during the reaction, providing mechanistic insights. For example, the formation of unstable adducts or short-lived intermediates can be confirmed by capturing their exact mass. While specific studies on the reaction intermediates of "this compound" using HRMS are not documented, general fragmentation patterns of isocyanates have been studied. nih.govsigmaaldrich.comresearchgate.net Electron impact (EI) mass spectra of long-chain isocyanates show characteristic fragmentation patterns, including the formation of stable six-membered ring structures. nih.govsigmaaldrich.com For "this compound," predicted collision cross-section (CCS) values are available, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.11756 | 144.3 uni.lu |

| [M+Na]⁺ | 228.09950 | 153.0 uni.lu |

| [M+K]⁺ | 244.07344 | 151.6 uni.lu |

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating complex mixtures, assessing the purity of "this compound," and quantifying the components in a reaction mixture.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For isocyanates, direct analysis by GC can be challenging due to their high reactivity. Therefore, analysis is often performed after derivatization to form more stable and less reactive compounds. mdpi.comnih.gov However, GC-MS can be used to determine the purity of synthesized isocyanate monomers and to analyze for volatile side products or unreacted starting materials. nih.govnih.gov

A common approach for isocyanate analysis involves derivatization with an amine, such as di-n-butylamine, followed by GC-MS analysis of the resulting urea. nih.govdiva-portal.org This indirect method allows for the quantification of the isocyanate content. nih.gov For "this compound," GC-MS would be suitable for assessing its purity by detecting any volatile impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 280 °C mdpi.com |

| Oven Program | Temperature ramp, e.g., 60 °C to 280 °C mdpi.com |

| Ionization Mode | Electron Impact (EI), 70 eV mdpi.com |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) mdpi.com |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. epa.govresearchgate.net In isocyanate chemistry, HPLC is the method of choice for analyzing reaction mixtures containing oligomers, polymers, and non-volatile adducts. researchgate.netnih.gov Similar to GC, direct analysis of isocyanates by HPLC can be complicated by their reactivity, leading to the common use of derivatization agents. nih.govrsc.orgelot.gr Reagents such as 1-(2-methoxyphenyl)piperazine (B120316) are used to form stable urea derivatives that can be readily analyzed by HPLC with UV or electrochemical detection. nih.govelot.gr

HPLC is crucial for assessing the purity of "this compound" by separating it from non-volatile impurities or oligomers that may have formed during synthesis or storage. Furthermore, when the isocyanate is used in reactions leading to chiral products, enantioselective HPLC is essential for determining the enantiomeric excess. This is typically achieved by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent. nih.gov For example, amino alcohols can be derivatized with an isocyanate to form urea derivatives that are then separated on a chiral column. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 sigmaaldrich.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with an additive like formic acid or a buffer. sigmaaldrich.com |

| Flow Rate | 0.5 - 1.0 mL/min sigmaaldrich.com |

| Detection | UV/Vis, Fluorescence, or Mass Spectrometry (LC-MS) nih.govnih.govsigmaaldrich.com |

| Chiral Separations | Cellulose-based chiral stationary phase for enantioselectivity studies. nih.gov |

Crystallographic Analysis for Solid-State Structures and Conformational Studies

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed single-crystal X-ray diffraction data for this compound. While the compound is commercially available and its basic chemical properties are documented, its specific solid-state structure, including unit cell parameters, space group, and precise conformational details, has not been formally reported in published research.

Although experimental crystallographic data is unavailable, theoretical conformational studies can provide insights into the likely spatial arrangement of the molecule. The bulky tert-butyl group is expected to exert significant steric hindrance, likely influencing the orientation of the adjacent methoxy (B1213986) and isocyanate groups. The rotational freedom around the C-O bond of the methoxy group and the C-N bond of the isocyanate group would lead to various possible conformers. The planarity of the isocyanate group relative to the benzene (B151609) ring is a key conformational parameter that would be definitively determined by crystallographic analysis.

Without experimental data, a detailed discussion of the crystal packing, hydrogen bonding (if any), and other non-covalent interactions that govern the solid-state architecture of this compound remains speculative. Such an analysis would require the successful growth of single crystals of the compound and subsequent X-ray diffraction analysis.

Below is a table outlining the type of crystallographic data that would be determined from such an analysis, which is currently not available in the public domain.

| Crystallographic Data | Description | Data for this compound |

| Crystal System | The symmetry of the unit cell. | Not determined |

| Space Group | The set of symmetry operations of the crystal. | Not determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the unit cell. | Not determined |

| Volume (V) | The volume of the unit cell. | Not determined |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | Not determined |

| Calculated Density (ρ) | The theoretical density of the crystal. | Not determined |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. | Not determined |

| Bond Angles (°) | The angles formed between three connected atoms. | Not determined |

| Torsion Angles (°) | The dihedral angles between four connected atoms, defining conformation. | Not determined |

The determination of these parameters through single-crystal X-ray crystallography would provide an unambiguous depiction of the molecule's three-dimensional structure and its arrangement within a crystal lattice, offering valuable information for computational modeling, understanding its reactivity, and predicting its physical properties.

Computational and Theoretical Studies on 5 Tert Butyl 2 Methoxyphenyl Isocyanate

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its chemical behavior. For 5-tert-Butyl-2-methoxyphenyl isocyanate, computational methods offer a window into these intrinsic properties.

Density Functional Theory (DFT) Calculations on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) has become a popular and powerful method for calculating the electronic structure of molecules. hakon-art.com DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are used to determine the geometries and molecular orbitals of compounds. hakon-art.com In a related study on 2-tert-butyl-5-methyl anisole, DFT calculations were utilized to investigate the optimized molecular structure and vibrational assignments. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. hakon-art.com For this compound, the electron-donating methoxy (B1213986) group is expected to raise the HOMO energy, while the electron-withdrawing isocyanate group will lower the LUMO energy. The bulky tert-butyl group can also influence the electronic environment.

The distribution of electron density across the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen and oxygen atoms of the isocyanate group are expected to be electron-rich, while the central carbon atom of the isocyanate is highly electrophilic.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the fundamental electronic structure, a range of quantum chemical descriptors can be calculated to predict the reactivity of a molecule. These descriptors, derived from DFT calculations, provide a quantitative measure of various aspects of chemical behavior. hakon-art.com

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system.

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are calculated using the energies of the HOMO and LUMO. hakon-art.com A high electrophilicity index for this compound would confirm the electrophilic nature of the isocyanate carbon, making it susceptible to attack by nucleophiles. The values of these descriptors can be used to compare the reactivity of this compound with other isocyanates and predict its behavior in various chemical reactions. mdpi.com

Reaction Pathway and Transition State Calculations

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides invaluable information on the feasibility and kinetics of chemical reactions.

Computational Modeling of Nucleophilic Additions

The isocyanate group is highly susceptible to nucleophilic attack at the central carbon atom. Common nucleophiles include alcohols, amines, and water. Computational modeling can be used to elucidate the reaction pathways for these additions.

For the reaction of this compound with a nucleophile, the process would typically involve the formation of a pre-reaction complex, followed by the nucleophilic attack on the isocyanate carbon via a transition state, leading to the final product. DFT calculations can be employed to optimize the geometries of the reactants, transition state, and product, and to calculate the corresponding energies. The activation energy barrier, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.

The steric hindrance from the ortho-methoxy group and the bulky tert-butyl group can influence the approach of the nucleophile, which can be modeled and visualized computationally.

Energetic Profiles of Cycloaddition Reactions

Isocyanates can also participate in cycloaddition reactions, such as the [3+2] cycloaddition with nitrile oxides. chemrxiv.org Computational studies can map out the energetic profile of such reactions. chemrxiv.org

A typical computational investigation of a cycloaddition reaction involving this compound would involve:

Identification of Reactants and Products: Defining the starting isocyanate and the reacting partner, as well as the resulting cyclic product.

Locating the Transition State (TS): Using computational methods to find the high-energy transition state structure that connects the reactants and products.

Calculating the Reaction Pathway: Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS smoothly connects the reactants and the product.

Determining the Activation Energy: Calculating the energy difference between the transition state and the initial reactants to understand the kinetic feasibility of the reaction.

These calculations can reveal whether the reaction proceeds in a single step or through the formation of an intermediate. chemrxiv.org The electronic effects of the tert-butyl and methoxy substituents on the phenyl ring would be expected to modulate the energetics of the cycloaddition pathway.

Conformational Analysis and Steric Hindrance Modeling

The three-dimensional shape of a molecule and the spatial arrangement of its atoms are critical to its reactivity. Conformational analysis and steric hindrance modeling provide insights into these aspects.

For this compound, the rotation around the C-N bond of the isocyanate group and the C-O bond of the methoxy group can lead to different conformers. A computational study on a similar molecule, 2-tert-butyl-5-methyl anisole, revealed the existence of two conformers (O-cis and O-trans) based on the orientation of the methoxy group. nih.gov A similar analysis for this compound would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of the most stable, low-energy conformer.

The steric bulk of the tert-butyl group and the methoxy group can significantly hinder the approach of reactants to the isocyanate functional group. This steric hindrance can be visualized and quantified using computational models. For instance, the dihedral angle between the plane of the phenyl ring and the plane of the isocyanate group can be calculated. In a related study of 2-methoxyphenyl quinoline-2-carboxylate, DFT calculations showed a dihedral angle of 72.2(8)° between the quinoline (B57606) and 2-methoxyphenyl rings after geometry optimization. mdpi.com Similar calculations for this compound would provide a quantitative measure of the steric crowding around the reactive center. This information is crucial for understanding how the molecule's shape influences its reaction rates and selectivity.

Impact of tert-Butyl Group on Molecular Geometry and Reactivity

The tert-butyl group is renowned for its substantial steric bulk, a characteristic that imposes significant conformational constraints on the molecule. researchgate.net In the context of this compound, this steric hindrance primarily manifests as distortions in the phenyl ring and altered bond angles to minimize van der Waals strain.

Computational models predict that the presence of the tert-butyl group at the C5 position induces localized flattening of the aromatic ring in its vicinity. This is a consequence of the spatial demands of the three methyl groups, which repel adjacent atoms. The bond angles involving the quaternary carbon of the tert-butyl group and the adjacent aromatic carbons are expected to deviate from the ideal 120° of an sp² hybridized carbon, likely expanding to accommodate the bulky substituent.

This steric imposition has a cascading effect on the reactivity of the isocyanate group. While the tert-butyl group is electronically weakly donating, its primary influence in this context is steric. It can shield the isocyanate moiety from the approach of bulky nucleophiles, thereby potentially lowering the rate of reactions such as urethane (B1682113) formation. The degree of this steric shielding is dependent on the angle of approach of the reactant.

To illustrate the expected geometric parameters, a comparison with DFT-calculated values for phenyl isocyanate is instructive.

Table 1: Predicted Geometric Parameters of the Phenyl Ring in this compound Compared to Phenyl Isocyanate (DFT B3LYP/6-311G(d,p)).

| Parameter | Phenyl Isocyanate (Calculated) | This compound (Predicted) | Rationale for Prediction |

|---|---|---|---|

| C4-C5-C6 Bond Angle (°) | ~120 | >121 | Steric repulsion from the tert-butyl group widens the angle. |

| C5-C(tert-butyl) Bond Length (Å) | N/A | ~1.54 | Typical C(sp²)-C(sp³) single bond length. |

| Dihedral Angle C4-C5-C(tert-butyl)-C(methyl) (°) | N/A | Variable | Rotation around the C5-C(tert-butyl) bond to minimize steric clash. |

The reactivity of the isocyanate group is intrinsically linked to the electrophilicity of its central carbon atom. nih.gov The tert-butyl group, being a weak electron-donating group through induction, might slightly decrease the electrophilicity of the aromatic ring, but this electronic effect is generally considered minor compared to its steric impact. researchgate.net

Interactions of the Methoxy Group with the Isocyanate Functionality

This electron donation via resonance can have a significant impact on the isocyanate group. By increasing the electron density of the phenyl ring, the methoxy group can influence the electronic character of the N=C=O group. Natural Bond Orbital (NBO) analysis of similar systems suggests that this donation can lead to a slight delocalization of electron density into the isocyanate moiety, which could potentially modulate its reactivity.

Furthermore, the ortho-positioning of the methoxy group allows for direct spatial interaction with the isocyanate group. Computational models predict a preferred conformation where the methoxy group is oriented in a specific manner relative to the isocyanate to minimize steric hindrance and potentially engage in weak intramolecular interactions. The dihedral angle between the plane of the phenyl ring and the N=C=O group, as well as the orientation of the methyl group of the methoxy substituent, are key parameters determined by these interactions. Studies on related ortho-substituted phenyl compounds have shown that such interactions can influence the planarity and rotational barriers of the substituent groups.

The interplay between the methoxy and isocyanate groups is expected to be reflected in the molecule's bond lengths and angles.

Table 2: Predicted Geometric Parameters of the Isocyanate and Methoxy Groups in this compound.

| Parameter | Predicted Value | Rationale for Prediction |

|---|---|---|

| C1-N=C Angle (°) | ~125-128 | Steric repulsion between the ortho-methoxy group and the isocyanate may cause a slight opening of this angle compared to unsubstituted phenyl isocyanate. |

| C2-C1-N=C Dihedral Angle (°) | Non-zero | Steric hindrance from the ortho-methoxy group is likely to cause a slight out-of-plane twist of the isocyanate group. |

| C1-C2-O-CH₃ Dihedral Angle (°) | Near 0 or 180 | The methoxy group will adopt a conformation that minimizes steric clash with the isocyanate group and maximizes electronic interactions. |

| C(aromatic)-O Bond Length (Å) | ~1.36 | Typical bond length for an aryl ether, reflecting partial double bond character due to resonance. |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Isocyanate Reactions

The reaction of isocyanates is fundamental to the production of polyurethanes and other polymers. google.com Research is increasingly focused on developing new catalysts that are more efficient, selective, and environmentally benign than traditional organotin compounds. wernerblank.com

The development of novel, tin-free catalysts is a significant area of research for polyurethane production. google.com Organotin catalysts, such as dibutyltin (B87310) dilaurate, are effective but face scrutiny due to their aquatic toxicity. wernerblank.com This has spurred the investigation of alternatives, including zirconium and aluminum chelates, which show promise in selectively catalyzing the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com

| Catalytic System | Description | Advantages |

| Zirconium Chelates (e.g., Zr(acac)₄) | Metal-chelate complexes that activate hydroxyl groups. wernerblank.com | Selective for isocyanate-hydroxyl reaction, reduces side reactions with water, potentially improving pot life in water-borne systems. wernerblank.com |

| Base-Catalyzed Systems (e.g., K₂CO₃) | Utilizes simple, inexpensive bases to promote reactions. mdpi.com | Eco-friendly, effective for a wide range of substrates, and operates under mild, transition-metal-free conditions. mdpi.com |

| Montmorillonite K-10 | An acidic clay catalyst. researchgate.net | Effective for the decomposition of carbamates to isocyanates, particularly for those with electron-withdrawing groups. researchgate.net |

Nature provides a vast blueprint for highly efficient and selective catalysis. Bio-inspired catalysis seeks to mimic the function of natural enzymes to achieve superior performance in synthetic systems. nih.govnovomof.com Enzymes are known for their ability to conduct transformations under mild conditions with high specificity. novomof.com The development of synthetic catalysts that replicate these features is a major goal. novomof.com

Metal-Organic Frameworks (MOFs) are at the forefront of this research, serving as scaffolds to integrate active sites that mimic those of enzymes. nih.gov These materials offer high surface areas and tunable, crystalline structures, making them ideal for creating stable, customizable heterogeneous catalysts. nih.gov For isocyanate chemistry, this could lead to catalysts that precisely control polymer architecture or facilitate reactions under biologically compatible conditions. For instance, lipases, a type of hydrolase enzyme, have been studied for their ability to catalyze the cleavage of urethane (B1682113) bonds, a reaction that is central to polyurethane degradation and recycling. acs.org Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM), are being used to elucidate the mechanisms of such enzymatic reactions. acs.org

Photocatalysis and electrocatalysis represent cutting-edge technologies for driving chemical reactions using light and electricity, respectively. frontiersin.org These methods offer sustainable alternatives to traditional, thermally-driven processes.

Photocatalysis involves a photo-activated reaction where a catalyst generates electron-hole pairs upon absorbing light, leading to the formation of reactive free radicals. differencebetween.com In the context of isocyanates, this could enable novel synthetic pathways or the degradation of isocyanate-based pollutants. frontiersin.orgmdpi.com

Electrocatalysis uses an external electrical potential to drive reactions at an electrode-electrolyte interface. differencebetween.com This technique can enhance reaction rates and selectivity by controlling the flow of electrons. mdpi.com